molecular formula C9H17NO B13214577 4-Cyclobutylpiperidin-4-ol

4-Cyclobutylpiperidin-4-ol

Cat. No.: B13214577
M. Wt: 155.24 g/mol
InChI Key: OJPQMGKCCKNIOF-UHFFFAOYSA-N
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Description

4-Cyclobutylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The compound this compound is characterized by the presence of a cyclobutyl group attached to the piperidine ring, along with a hydroxyl group at the fourth position. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutylpiperidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives, including this compound.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process often includes the use of advanced catalytic systems and optimized reaction conditions to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various piperidine derivatives.

Scientific Research Applications

4-Cyclobutylpiperidin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclobutylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to interact with receptors and enzymes in biological systems, influencing various physiological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-Cyclobutylpiperidin-4-ol can be compared with other piperidine derivatives, such as:

    Piperidin-4-ol: Lacks the cyclobutyl group, resulting in different chemical and biological properties.

    Cyclohexylpiperidin-4-ol: Contains a cyclohexyl group instead of a cyclobutyl group, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

4-cyclobutylpiperidin-4-ol

InChI

InChI=1S/C9H17NO/c11-9(8-2-1-3-8)4-6-10-7-5-9/h8,10-11H,1-7H2

InChI Key

OJPQMGKCCKNIOF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CCNCC2)O

Origin of Product

United States

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